- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reactionHuaxue Yanjiu, 2008, 19(4), 73-77,
Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)
940-61-4 structure
3-(4-methylphenyl)prop-2-enoic acid Properties
Names and Identifiers
-
- (E)-3-(p-Tolyl)acrylic acid
- (2E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Methylphenyl)-2-propenoic acid
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
- trans-p-Methylcinnamic acid
- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
- 4-Methylcinnamic acid
- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methyl-, (E)- (8CI)
- (2E)-(4-Methylphenyl)-2-propenoic acid
- (E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Tolyl)acrylic acid
- (E)-3-(p-Tolyl)-2-propenoic acid
- (E)-3-p-Tolylacrylic acid
- (E)-p-Methylcinnamic acid
- E-4-Methylcinnamic acid
- 3-(4-methylphenyl)prop-2-enoic acid
- CS-0166798
- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
- (e)-3-p-tolylacrylic acid
- AE-641/00135025
- (2E)-3-(4-Methylphenyl)-2-propenoic acid #
- HMS1408G02
- NSC-66272
- (2E)-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-(4-methylphenyl)prop-2-enoic acid
- STK057700
- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
- ALBB-011725
- PS-4043
- (2e)-3-(4-methylphenyl)acrylic acid
- 940-61-4
- 2-Propenoic acid, 3-(4-methylphenyl)-
- NoName_95
- (E)-3-(p-Tolyl)acrylicacid
- NSC66272
- NSC98546
- AS-11993
- DB-189629
- IDI1_007649
- M0715
- p-Methylcinnamic acid
- NSC-98545
- NS00045822
- CHEMBL450836
- AKOS000263781
- NSC98545
- J-650090
- 3-(p-Tolyl)acrylic acid
- CS-W016115
- 4-Methylcinnamic acid, predominantly trans
- PD158319
- Q63399423
- MFCD00002697
- 1866-39-3
- AC7520
- F3145-2479
- (E)-3-(4-methylphenyl)-2-propenoic acid
- Methyl trans-cinnamic acid
- CHEBI:181128
- STR04643
- NCGC00339102-01
- AC-2401
- EINECS 217-479-9
- EN300-17120
- 4-Methylcinnamic acid,predominantly trans
- W-107779
- HY-W015399
- 8MB
- AB01314089-03
- NSC 66272
- NSC-98546
- EN300-396492
- SCHEMBL80446
- 3-p-tolylacrylic acid
- BBL037011
- (~{E})-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-p-tolyl-acrylic acid
- Z2942851512
- 4-Methylcinnamic acid, predominantly trans, 99%
- DTXSID20901045
- Cinnamic acid, p-methyl-
- +Expand
-
- MFCD00002697
- RURHILYUWQEGOS-VOTSOKGWSA-N
- 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
- C(/C1C=CC(C)=CC=1)=C\C(=O)O
Computed Properties
- 162.06800
- 1
- 2
- 2
- 162.068079557g/mol
- 12
- 176
- 0
- 0
- 0
- 1
- 0
- 1
- 2.5
- 37.3Ų
Experimental Properties
- 2.09280
- 37.30000
3-(4-methylphenyl)prop-2-enoic acid Price
3-(4-methylphenyl)prop-2-enoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Reference
- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic AcidsOrganic Letters, 2008, 10(12), 2601-2604,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C
Reference
- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reactionChemical Engineering Journal (Amsterdam, 2023, 455,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in waterMolecules, 2011, 16, 9067-9076,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Reference
- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in waterTetrahedron, 2011, 67(49), 9479-9483,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6Journal of Organic Chemistry, 2006, 71(10), 3988-3990,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Reference
- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst ActivationACS Catalysis, 2023, 13(10), 6568-6573,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Reference
- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product leadBioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
Reference
- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholineChinese Chemical Letters, 2016, 27(4), 555-558,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Reference
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agentsMedChemComm, 2015, 6(6), 1036-1042,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C
Reference
- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in waterCatalysts, 2015, 5(1), 106-118,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Reference
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reactionReaction Kinetics, 2013, 108(1), 193-204,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Reference
- Synthesis of lignin-amine supported palladium catalysts for Heck reactionShiyou Huagong, 2009, 38(7), 733-738,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
Reference
- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acidSynthesis, 1997, (5), 521-523,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
Reference
- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper CatalystChemCatChem, 2018, 10(6), 1253-1257,
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C
Reference
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalystAsian Journal of Chemistry, 2017, 29(7), 1561-1564,
3-(4-methylphenyl)prop-2-enoic acid Raw materials
- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate
- 4-Methylbenzaldehyde
- propanedioic acid
- (E)-3-(P-Tolyl)acrylaldehyde
- 4-Iodotoluene
- 1-(2-bromoethenyl)-4-methylbenzene
3-(4-methylphenyl)prop-2-enoic acid Preparation Products
3-(4-methylphenyl)prop-2-enoic acid Suppliers
Wuhan LANDMARK Aromatic co.,Ltd
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LIAO KAI
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3-(4-methylphenyl)prop-2-enoic acid Related Literature
-
1. Hydrazido(2–)-complexes as intermediates in the conversion of ligating dinitrogen into ammonia and hydrazineStewart N. Anderson,Martin E. Fakley,Raymond L. Richards,Joseph Chatt J. Chem. Soc. Dalton Trans. 1981 1973
-
2. CXX.—Symmetrical triad prototropic systems. Part VI. The effect of substitution on tautomeric mobility and equilibrium in the αγ-diphenylpropene systemCharles William Shoppee J. Chem. Soc. 1930 968
-
Yasmin Wahby,Hamida Abdel-Hamid,Mohammed Salah Ayoup New J. Chem. 2022 46 1445
-
6. Photocyclisation of 1-styrylimidazoles. A novel route to N-bridgehead compoundsG. Cooper,W. J. Irwin J. Chem. Soc. Perkin Trans. 1 1976 75
-
7. CCCLXIII.—The chemistry of the three-carbon system. Part IX. The αβ–βγ-change in β-alkylcinnamic acidsJohn Dobney Andrew Johnson,George Armand Robert Kon J. Chem. Soc. 1926 129 2748
-
8. Photocyclisation of some 1,6-diarylhexa-1,3,5-trienesWilliam Carruthers,Nigel Evans,Ratnam Pooranamoorthy J. Chem. Soc. Perkin Trans. 1 1975 76
-
9. Chapter 6. Organometallic chemistry. Part (i) The transition elementsA. Stewart,D. J. Thompson,M. V. Twigg Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1977 74 119
-
B. N. Mattoo Trans. Faraday Soc. 1958 54 19
940-61-4 (3-(4-methylphenyl)prop-2-enoic acid) Related Products
- 140-10-3(Cinnamic acid)
- 621-82-9(Cinnamic Acid)
- 1866-39-3(3-(p-Tolyl)acrylic acid)
- 2373-76-4(o-Methylcinnamic acid)
- 3029-79-6(3-Methylcinnamic Acid)
- 13026-12-5(3-(Naphthalen-1-yl)acrylic acid)
- 13026-23-8(3-([1,1'-Biphenyl]-4-yl)acrylic acid)
- 16089-48-8(Potassium cinnamate)
- 1552-94-9(5-Phenylpenta-2,4-dienoic acid)
- 16323-43-6(2-Propenoic acid, 3,3'-(1,4-phenylene)bis-)
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